molecular formula C6H12O2Si B077398 2,2-Dimethyl-1,2-oxasilinan-6-one CAS No. 15129-96-1

2,2-Dimethyl-1,2-oxasilinan-6-one

Cat. No.: B077398
CAS No.: 15129-96-1
M. Wt: 144.24 g/mol
InChI Key: SGUUUWRDDYWFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1,2-oxasilinan-6-one is a six-membered heterocyclic compound containing a silicon atom, an oxygen atom, and a ketone functional group. The silicon atom is substituted with two methyl groups, which significantly influence its structural conformation and reactivity. This compound belongs to the class of organosilicon heterocycles, which are of interest due to their unique electronic and steric properties compared to purely carbon-based or oxygen-containing analogs.

Properties

CAS No.

15129-96-1

Molecular Formula

C6H12O2Si

Molecular Weight

144.24 g/mol

IUPAC Name

2,2-dimethyloxasilinan-6-one

InChI

InChI=1S/C6H12O2Si/c1-9(2)5-3-4-6(7)8-9/h3-5H2,1-2H3

InChI Key

SGUUUWRDDYWFOC-UHFFFAOYSA-N

SMILES

C[Si]1(CCCC(=O)O1)C

Canonical SMILES

C[Si]1(CCCC(=O)O1)C

Synonyms

2,2-Dimethyl-1,2-oxasilinan-6-one

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Heterocycles

Compound Ring Conformation Key Bond Lengths (Å) Key Angles (°)
Cyclohexane Chair C-C: 1.53 C-C-C: 111
Germacyclohexane Flattened chair Ge-C: 1.98 C-Ge-C: 108
This compound Highly flattened chair Si-O: 1.87 C-Si-C: 114

Reactivity and Stability

  • Reactivity: Unlike 2,2-dimethyl-1,3-dioxin-6-one derivatives (oxygen-rich analogs), which react quantitatively with nucleophiles due to their electron-deficient carbonyl group , this compound’s reactivity is modulated by the silicon atom.
  • Stability: The methyl groups on silicon provide steric protection, improving thermal and chemical stability compared to unsubstituted oxasilinanes. In contrast, 1,3-dioxin-6-one derivatives are noted for their chemical stability and safety in synthetic applications .

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